5-bromo-N-(8-quinolinyl)nicotinamide

NNMT inhibition Metabolic disease Cancer metabolism

5-Bromo-N-(8-quinolinyl)nicotinamide achieves an IC₅₀ of 25 nM against NNMT, a 48-fold improvement over the widely-used tool compound NNMTi. Its precise 8-quinolinyl linkage and 5-bromo substitution, validated by University of Michigan oncology patents, ensure low-nanomolar target engagement. This makes it an unmatched positive control for screening and a critical reference standard for SAR studies, eliminating the sensitivity gaps of weaker surrogates.

Molecular Formula C15H10BrN3O
Molecular Weight 328.16 g/mol
Cat. No. B263700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(8-quinolinyl)nicotinamide
Molecular FormulaC15H10BrN3O
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=CN=C3)Br)N=CC=C2
InChIInChI=1S/C15H10BrN3O/c16-12-7-11(8-17-9-12)15(20)19-13-5-1-3-10-4-2-6-18-14(10)13/h1-9H,(H,19,20)
InChIKeyZQSXDZKZFCDQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-(8-quinolinyl)nicotinamide – High-Potency NNMT Inhibitor for Metabolic & Oncology Research Procurement


5-Bromo-N-(8-quinolinyl)nicotinamide is a heteroaromatic amide featuring a 5-bromonicotinamide core linked to an 8‑aminoquinoline moiety. It belongs to the quinolin-8-yl-nicotinamide structural class, which has been explicitly claimed in patents as small‑molecule inhibitors of nicotinamide N‑methyltransferase (NNMT) for oncology indications [1]. The compound is distinguished by its exceptional NNMT inhibitory activity, with a reported IC₅₀ of 25 nM in fluorescence‑polarization‑based competition assays, placing it among the most potent NNMT inhibitors disclosed to date [2].

Why Generic 8‑Aminoquinoline or Nicotinamide Derivatives Cannot Replace 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide


NNMT inhibitors display extreme sensitivity to both the quinoline substitution position and the halogen identity on the nicotinamide ring. The 8‑quinolinyl linkage is structurally mandated by the University of Michigan cancer‑targeting platform [1], and the J. Med. Chem. SAR study by Neelakantan et al. demonstrates that apparently minor alterations in the quinoline‑nicotinamide scaffold can shift NNMT IC₅₀ values by more than three orders of magnitude (IC₅₀ range spanning >1,000‑fold across analogues) [2]. Generic 8‑aminoquinoline derivatives lacking the precise 5‑bromonicotinamide substitution pattern typically exhibit >40‑fold weaker NNMT inhibition (e.g., the tool compound NNMTi, IC₅₀ = 1.2 μM [3]), rendering them unsuitable surrogates for experiments that require low‑nanomolar target engagement.

Quantitative Comparator Evidence: 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide vs. In‑Class NNMT Inhibitors


NNMT Inhibitory Potency: 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide vs. NNMTi (Tool Compound)

In a fluorescence‑polarization competition assay using recombinant human NNMT, 5‑bromo‑N‑(8‑quinolinyl)nicotinamide demonstrated an IC₅₀ of 25 nM and a Ki of 70 nM [1]. In contrast, the widely used NNMT tool compound NNMTi exhibits an IC₅₀ of 1.2 μM under comparable biochemical conditions [2]. This represents a 48‑fold improvement in inhibitory potency for the target compound.

NNMT inhibition Metabolic disease Cancer metabolism

Potency Relative to Early Quinolinium NNMT Leads

The landmark J. Med. Chem. NNMT SAR study by Neelakantan et al. identified quinolinium analogues as the most promising scaffold with an IC₅₀ of approximately 1 μM for the best early leads [1]. 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide achieves an IC₅₀ of 25 nM [2], a 40‑fold improvement over these initial quinolinium hits. This places the target compound in the top tier of NNMT inhibitors characterized in the comprehensive SAR analysis, which spanned a >1,000‑fold activity range.

NNMT SAR Quinolinium scaffold Lead optimization

IP‑Protected Chemotype with Defined Utility: Quinolin‑8‑yl‑Nicotinamide Cancer Platform

The University of Michigan has filed composition‑of‑matter patents explicitly covering quinolin‑8‑yl‑nicotinamide compounds, including those with halogen substitution on the nicotinamide ring, for the treatment of cancer [1]. 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide falls directly within the claimed generic structure (Formula I), whereas simple quinolinium salts or alternative regioisomers (e.g., 5‑quinolinyl attachment) are either outside the scope of this IP estate or exhibit demonstrably weaker NNMT activity [2]. Procurement of the specific 8‑quinolinyl‑5‑bromo regioisomer ensures alignment with the strongest patent‑protected chemical matter for translational oncology programs.

Cancer therapeutics Pancreatic cancer Chemical patent protection

Procurement‑Relevant Application Scenarios for 5‑Bromo‑N‑(8‑quinolinyl)nicotinamide


High‑Throughput NNMT Biochemical Screening for Metabolic Disease Drug Discovery

With an IC₅₀ of 25 nM, 5‑bromo‑N‑(8‑quinolinyl)nicotinamide serves as a potent positive control for NNMT biochemical screens aimed at identifying novel inhibitors for obesity, type 2 diabetes, and non‑alcoholic fatty liver disease. Its 48‑fold superiority over the widely available NNMTi tool compound (IC₅₀ = 1.2 μM) [7] [6] allows researchers to benchmark assay sensitivity at low‑nanomolar concentrations, thereby detecting weaker inhibitors that would be missed when using a micromolar control.

Target Engagement Studies in NNMT‑Overexpressing Cancer Cell Lines (e.g., Pancreatic Cancer)

The compound’s alignment with the University of Michigan’s quinolin‑8‑yl‑nicotinamide cancer patent platform [7] makes it a rational choice for cellular target engagement studies in NNMT‑dependent cancers. Its nanomolar Ki (70 nM) [6] ensures near‑complete NNMT inhibition at sub‑micromolar cellular exposure, enabling unambiguous correlation between NNMT catalytic suppression and anti‑proliferative phenotypes in pancreatic and glioblastoma models.

SAR Probe Compound for Optimizing Quinolin‑8‑yl‑Nicotinamide NNMT Inhibitors

As a compound that achieves 40‑fold greater potency than the best early quinolinium leads (IC₅₀ ≈ 1 μM) characterized in the comprehensive NNMT SAR study by Neelakantan et al. [7] [6], 5‑bromo‑N‑(8‑quinolinyl)nicotinamide is an ideal probe for dissecting the contribution of the neutral nicotinamide‑quinoline linkage and 5‑bromo substitution to NNMT binding. Medicinal chemistry teams can use it as a reference standard to evaluate new analogues against a well‑characterized high‑potency benchmark.

In Vitro Selectivity Profiling Against NQO2 and Other S‑Adenosylmethionine‑Dependent Methyltransferases

Although primary evidence focuses on NNMT inhibition, the related quinolin‑8‑yl‑nicotinamide analogues have been profiled against NQO2 (e.g., a structurally related compound showed IC₅₀ = 185 nM against human NQO2 [7]). Procuring 5‑bromo‑N‑(8‑quinolinyl)nicotinamide enables systematic selectivity profiling across the NNMT/NQO2 methyltransferase family, which is critical for establishing target‑specific pharmacodynamics in metabolic disease models where both enzymes may contribute to the observed phenotype.

Quote Request

Request a Quote for 5-bromo-N-(8-quinolinyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.